1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride
Overview
Description
“1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 916488-42-1 . It has a molecular weight of 276.79 and its IUPAC name is 1-[2-(methylsulfonyl)phenyl]piperazine hydrochloride . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2S.ClH/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H . The SMILES string is CS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its boiling point is 475.9 °C at 760 mmHg . Unfortunately, the search results do not provide information about its melting point or theoretical density .
Scientific Research Applications
Automated Pre-Column Derivatization in HPLC
1-(((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl) butyramido)-bicyclo[2.2.1]-heptan-1(S)-yl) methyl) sulfonyl) - 4 - (2 - methyl-phenyl)-piperazine (L-368,899) has been used in automated pre-column chemical derivatization in high-performance liquid chromatography (HPLC) for determining its presence in human plasma. This technique is significant for sensitive and selective drug determination, utilizing fluorescence detection (Kline, Kusma, & Matuszewski, 1999).
Metabolism Studies of Novel Antidepressants
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, undergoes metabolic studies using human liver microsomes and recombinant enzymes. These studies aid in understanding the drug’s oxidative pathways, crucial for its development and efficacy (Hvenegaard et al., 2012).
Development of Adenosine A2B Receptor Antagonists
1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, with a structural similarity to the compound , have been developed and characterized as adenosine A2B receptor antagonists. These compounds, having subnanomolar affinity and high selectivity, are significant in pharmacological research, particularly for their potential use in various therapeutic applications (Borrmann et al., 2009).
Synthesis of Atypical Antipsychotic Agents
(Piperazin-1-yl-phenyl)-arylsulfonamides, structurally related to the compound , have been synthesized to demonstrate high affinities for serotonin receptors. These compounds, such as naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, exhibit significant potential as atypical antipsychotic agents (Park et al., 2010).
Anti-Malarial Agent Development
Structures of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives have been reported for their potential anti-malarial activity. Understanding the crystal structures of these derivatives is vital for developing effective anti-malarial drugs (Cunico et al., 2009).
Novel HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines, structurally similar to the compound , have been developed as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. Their synthesis and bioactivity have been a subject of intensive research, demonstrating the potential of piperazine derivatives in antiviral therapies (Romero et al., 1994).
Safety and Hazards
The compound is classified under GHS07 and its hazard statements include H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
1-(2-methylsulfonylphenyl)piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPNZPVYAOOERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657099 | |
Record name | 1-[2-(Methanesulfonyl)phenyl]piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916488-42-1 | |
Record name | 1-[2-(Methanesulfonyl)phenyl]piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 916488-42-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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